4-Bromo-3,5-dichlorophenol
Overview
Description
4-Bromo-3,5-dichlorophenol is a halogenated phenol compound with the molecular formula C₆H₃BrCl₂O. It is a white crystalline solid that is soluble in water and organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-3,5-dichlorophenol can be synthesized through several methods. One common approach involves the bromination and chlorination of phenol. The reaction typically proceeds as follows:
Bromination: Phenol is first brominated using bromine in the presence of a catalyst such as iron(III) bromide. This step introduces a bromine atom at the para position relative to the hydroxyl group.
Chlorination: The brominated phenol is then chlorinated using chlorine gas in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the halogenation steps. The use of advanced catalysts and reaction monitoring techniques helps achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,5-dichlorophenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms. Common reagents include sodium hydroxide and potassium hydroxide.
Oxidation Reactions: It can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding hydroxy derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products
Substitution: Formation of substituted phenols.
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Scientific Research Applications
4-Bromo-3,5-dichlorophenol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-3,5-dichlorophenol involves its interaction with cellular components. The compound can disrupt cellular processes by interfering with enzyme activity and membrane integrity. Its halogenated structure allows it to penetrate cell membranes and interact with intracellular targets, leading to antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-chlorophenol
- 3,5-Dichlorophenol
- 4-Bromo-2,6-dichlorophenol
Comparison
4-Bromo-3,5-dichlorophenol is unique due to the specific positioning of its halogen atoms, which influences its reactivity and biological activityFor example, 4-Bromo-3-chlorophenol has different substitution patterns, leading to variations in its reactivity and use in synthesis .
Properties
IUPAC Name |
4-bromo-3,5-dichlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2O/c7-6-4(8)1-3(10)2-5(6)9/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WESPEUKZHWMEIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Br)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356323 | |
Record name | 4-bromo-3,5-dichlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1940-28-9 | |
Record name | 4-bromo-3,5-dichlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.